1-Fluoro-cyclopentanecarbaldehyde
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Overview
Description
1-Fluoro-cyclopentanecarbaldehyde is an organic compound with the molecular formula C6H9FO. It is a fluorinated derivative of cyclopentanecarbaldehyde, characterized by the presence of a fluorine atom attached to the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-cyclopentanecarbaldehyde can be synthesized through various methods. One common approach involves the fluorination of cyclopentanecarbaldehyde using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and yields the desired fluorinated product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-cyclopentanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom
Major Products:
Oxidation: 1-Fluoro-cyclopentanecarboxylic acid.
Reduction: 1-Fluoro-cyclopentanol.
Substitution: Various substituted cyclopentanecarbaldehyde derivatives
Scientific Research Applications
1-Fluoro-cyclopentanecarbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: Fluorinated compounds are often used in biological studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as intermediates in various industrial processes
Mechanism of Action
The mechanism of action of 1-fluoro-cyclopentanecarbaldehyde largely depends on its chemical reactivity. The presence of the fluorine atom can influence the compound’s electronic properties, making it a useful probe in studying reaction mechanisms. In biological systems, fluorinated aldehydes can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Cyclopentanecarbaldehyde: The non-fluorinated parent compound.
1-Chloro-cyclopentanecarbaldehyde: A chlorinated analogue.
1-Bromo-cyclopentanecarbaldehyde: A brominated analogue
Uniqueness: 1-Fluoro-cyclopentanecarbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its non-fluorinated and other halogenated analogues .
Properties
IUPAC Name |
1-fluorocyclopentane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c7-6(5-8)3-1-2-4-6/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSHKBYFPVVAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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